Spiro[5.5]undecan-3-one
Overview
Description
Spiro[5.5]undecan-3-one is a spiro compound characterized by a unique bicyclic structure where two cyclohexane rings are connected through a single carbon atom. This compound is notable for its intriguing conformational and configurational properties, making it a subject of interest in various fields of chemistry .
Mechanism of Action
Target of Action
Spiro[5.5]undecan-3-one is a complex organic compound
Mode of Action
The mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It’s important to note that the mode of action of a compound is determined by its interaction with its targets, which can result in various biochemical changes .
Biochemical Pathways
The biochemical pathways affected by Spiro[5The compound’s structure suggests that it could potentially interact with various biochemical pathways . .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Research is needed to describe the specific effects of this compound at the molecular and cellular levels .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Spiro[5Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[5.5]undecan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexanone with a suitable reagent to form the spiro compound. For instance, the reaction of cyclohexanone with a Grignard reagent followed by cyclization can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Spiro[5.5]undecan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Typical nucleophiles include halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Spiro[5.5]undecan-3-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying stereochemistry.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into this compound derivatives has shown potential for developing new therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane: A parent compound with similar structural features but lacking the ketone group.
Spiro[5.5]undecane derivatives: Compounds with additional functional groups, such as 1,3-dioxane or 1,3-dithiane rings.
Uniqueness
Spiro[5.5]undecan-3-one is unique due to its specific functional group (ketone) and the resulting chemical reactivity. This makes it a valuable compound for studying stereochemistry and developing new synthetic methodologies .
Properties
IUPAC Name |
spiro[5.5]undecan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c12-10-4-8-11(9-5-10)6-2-1-3-7-11/h1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPAUQVWJAXYOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341589 | |
Record name | Spiro[5.5]undecan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1890-25-1 | |
Record name | Spiro[5.5]undecan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | spiro[5.5]undecan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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